Cas no 1806717-47-4 (2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol)

2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol
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- インチ: 1S/C8H8F3NO3/c1-4-5(3-13)2-12-7(14)6(4)15-8(9,10)11/h2,13H,3H2,1H3,(H,12,14)
- InChIKey: VFRULOVQKMCJKV-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(NC=C(CO)C=1C)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 344
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 0.2
2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098909-1g |
2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol |
1806717-47-4 | 97% | 1g |
$1,490.00 | 2022-03-31 |
2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol 関連文献
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2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanolに関する追加情報
2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol
2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol is a highly specialized organic compound with the CAS number 1806717-47-4. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with hydroxyl, methyl, trifluoromethoxy, and methoxy groups at specific positions, making it a unique and versatile molecule for research and development.
The synthesis of 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol involves a series of carefully designed multi-step reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, the use of transition metal catalysts in cross-coupling reactions has significantly improved the efficiency of constructing the trifluoromethoxy group at position 3 of the pyridine ring. This compound is often synthesized via a combination of nucleophilic aromatic substitution and oxidation reactions, with precise control over reaction conditions to ensure the desired stereochemistry and regioselectivity.
One of the most notable applications of 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol is in the field of drug discovery. Its unique structural features make it an attractive candidate for developing novel therapeutic agents. Recent studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for treating chronic diseases such as arthritis and neurodegenerative disorders. Additionally, its ability to modulate cellular signaling pathways makes it a promising lead compound for developing targeted therapies.
In agrochemical research, 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol has been explored as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism has been extensively studied, with recent findings suggesting that it could be an effective alternative to traditional chemical pesticides. Moreover, its trifluoromethoxy group contributes to its stability in environmental conditions, making it suitable for agricultural applications.
The chemical properties of 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol are also of significant interest to materials scientists. Its hydroxyl and methoxy groups provide opportunities for functionalization, enabling the creation of advanced materials such as polymers or nanoparticles with tailored properties. Recent research has focused on using this compound as a building block for constructing stimuli-responsive materials that can respond to external stimuli like temperature or pH changes.
From an analytical standpoint, the characterization of 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and stability under various conditions. Furthermore, computational chemistry approaches have been employed to predict its reactivity and interaction with biological systems, aiding in the design of more efficient derivatives.
In conclusion, 2-Hydroxy-4-methyl-3-(trifluoromethoxy)pyridine-5-methanol is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable tool for addressing complex challenges in medicine, agriculture, and materials science. Continued research into its properties and applications will undoubtedly unlock new possibilities for its utilization in innovative technologies.
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